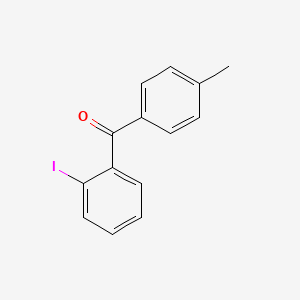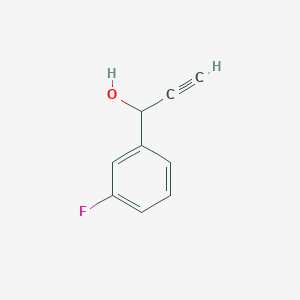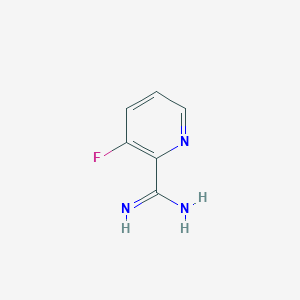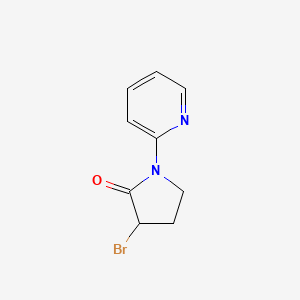
3-Bromo-1-pyridin-2-ylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-pyridin-2-ylpyrrolidin-2-one” is a chemical compound with the CAS Number: 178946-27-5 . It has a molecular weight of 241.09 and its IUPAC name is 3-bromo-1-(2-pyridinyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “3-Bromo-1-pyridin-2-ylpyrrolidin-2-one” is 1S/C9H9BrN2O/c10-7-4-6-12(9(7)13)8-3-1-2-5-11-8/h1-3,5,7H,4,6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.The molecular formula is C9 H9 Br N2 O . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the recent search results.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Photoreactions and Proton Transfer : Research on related pyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridine and its derivatives, revealed that they exhibit photoreactions like excited-state intramolecular and intermolecular proton transfer, offering insights into their photophysical behaviors (Vetokhina et al., 2012).
Antimicrobial Activity of Derivatives : A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, where 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile was a substrate, demonstrated these derivatives possess significant antimicrobial activity, indicating potential therapeutic applications (Bogdanowicz et al., 2013).
Intermediates in Organic Synthesis : The compound is an important intermediate in synthesizing biologically active compounds, highlighting its role in the development of new pharmaceuticals (Wang et al., 2016).
Copper-Mediated Synthesis : Copper-mediated aerobic oxidative coupling has been utilized for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, indicating the compound's utility in facilitating complex chemical reactions (Zhou et al., 2016).
Molecular Structure and Interactions
Crystal and Molecular Structure Analysis : The compound's crystal and molecular structure has been studied in detail, providing insights into its molecular geometry, hydrogen bonding, and π-π interactions, crucial for understanding its chemical behavior and potential applications in material science (Rodi et al., 2013).
Spectroscopic and Density Functional Theory Studies : Studies have characterized the spectroscopic features of similar compounds and investigated their geometric structures and vibrational frequencies through density functional theory, shedding light on their electronic properties and potential applications in fields like optics and materials science (Vural & Kara, 2017).
Synthesis and Biological Activity : Research has focused on the synthesis of various derivatives of the compound and their biological activity, particularly regarding fungicidal and antiviral properties, indicating potential for pharmaceutical applications (Li et al., 2015).
Ligand Color Tuning in Metal Complexes : The compound's derivatives have been used in synthesizing metal complexes, which are studied for their potential in applications like organic light-emitting devices and biological labeling, highlighting the compound's versatility in material science (Stagni et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-1-pyridin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-4-6-12(9(7)13)8-3-1-2-5-11-8/h1-3,5,7H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCKIIKLHQPWFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-pyridin-2-ylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

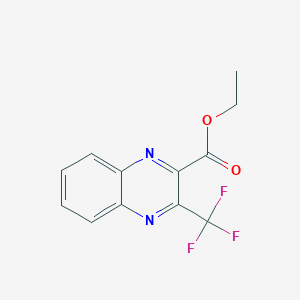

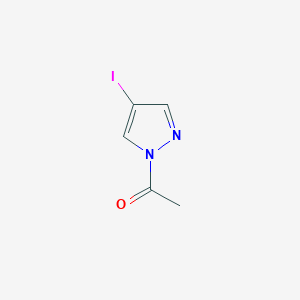
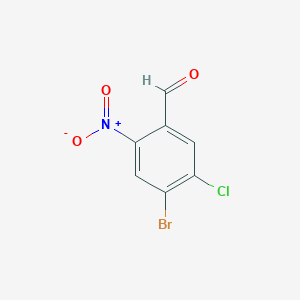
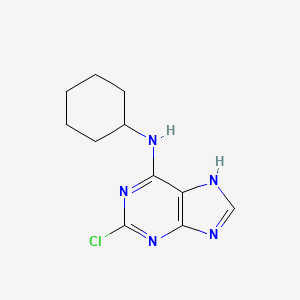
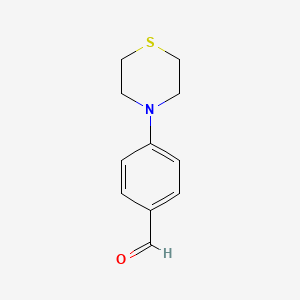
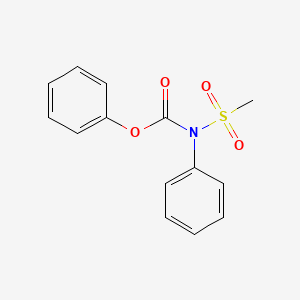
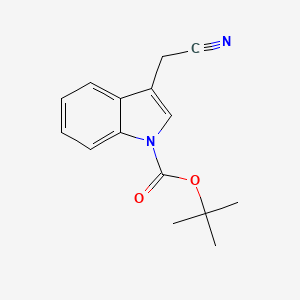
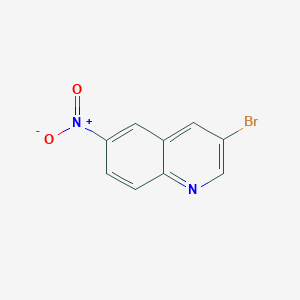
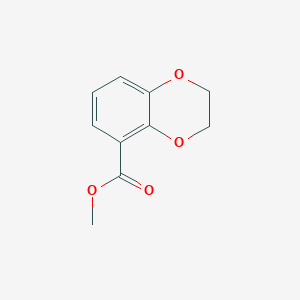
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)
